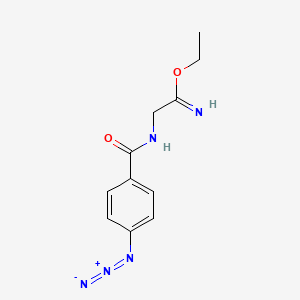

Ethyl 4-azidobenzoylaminoacetimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-azidobenzoylaminoacetimidate, also known as this compound, is a useful research compound. Its molecular formula is C11H13N5O2 and its molecular weight is 247.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Research

Cross-Linking Studies

Ethyl 4-azidobenzoylaminoacetimidate serves as a reagent for RNA-protein cross-linking, which is crucial for understanding ribosomal function and protein synthesis. This compound allows researchers to selectively label RNA molecules, facilitating the study of RNA interactions with proteins in cellular environments. The azido group can be activated by UV light, leading to covalent bonding with nearby proteins, which can then be analyzed using various biophysical techniques .

Photoaffinity Labeling

The compound is also utilized in photoaffinity labeling experiments. By incorporating the azide functionality, it enables the selective modification of nucleic acids and proteins upon exposure to light. This method provides a powerful tool for studying dynamic biological processes and mapping protein interactions within complex biological systems .

Drug Development

Anticancer Research

In the context of cancer research, this compound has been investigated for its potential to induce apoptosis in cancer cells. Its ability to interact with specific biomolecules can be harnessed to develop targeted therapies that minimize damage to healthy cells while effectively treating tumors.

Therapeutic Applications

The compound's structural similarity to other benzoate derivatives suggests potential therapeutic applications beyond oncology. For instance, derivatives of ethyl benzoate have shown promise in treating fibrotic diseases by inhibiting collagen production, indicating that this compound may share similar properties.

Molecular Biology Applications

RNA Derivatization

this compound is employed for the derivatization of RNA molecules, allowing researchers to introduce functional groups selectively. This process is essential for studying RNA structure and function through techniques such as fluorescence spectroscopy and mass spectrometry . The ability to modify RNA post-synthetically enhances the understanding of RNA dynamics and interactions with other biomolecules.

Versatile Functionalization

The compound's azido group is particularly useful for click chemistry applications, enabling further functionalization of RNA or protein targets. This versatility allows scientists to create multifunctional bioconjugates that can be used in various assays and therapeutic contexts .

Case Studies

Propiedades

Número CAS |

77044-74-7 |

|---|---|

Fórmula molecular |

C11H13N5O2 |

Peso molecular |

247.25 g/mol |

Nombre IUPAC |

ethyl 2-[(4-azidobenzoyl)amino]ethanimidate |

InChI |

InChI=1S/C11H13N5O2/c1-2-18-10(12)7-14-11(17)8-3-5-9(6-4-8)15-16-13/h3-6,12H,2,7H2,1H3,(H,14,17) |

Clave InChI |

QOPCYLSGEWXZRX-UHFFFAOYSA-N |

SMILES |

CCOC(=N)CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

SMILES canónico |

CCOC(=N)CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Sinónimos |

EABAAI ethyl 4-azidobenzoylaminoacetimidate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.